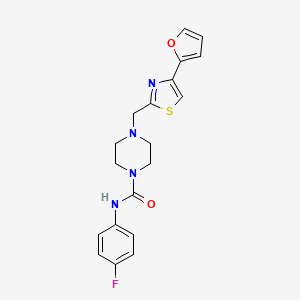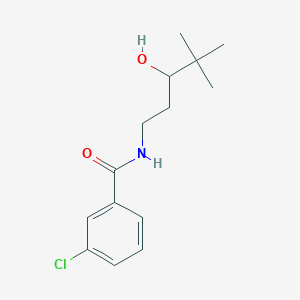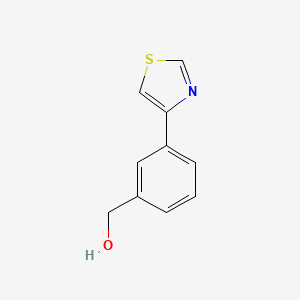
(3-(Thiazol-4-yl)phenyl)methanol
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “(3-(Thiazol-4-yl)phenyl)methanol” is 1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 . The SMILES string representation is Cc1nc(cs1)-c2cccc(CO)c2 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 77.5-79.5°C .Aplicaciones Científicas De Investigación
Subheading
Antimicrobial Evaluation of Thiazole DerivativesResearch indicates that derivatives of thiazole, similar in structure to (3-(Thiazol-4-yl)phenyl)methanol, show promising antimicrobial properties. For instance, a study by Kubba and Rahim (2018) found that these compounds exhibited moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Kubba & Rahim, 2018).
Potential Inhibitors of Type III Secretion in Bacteria
Subheading
Inhibition of Type III Secretion in Gram-negative BacteriaThiazole derivatives have been explored as potential bioisosteres of salicylidene acylhydrazides, known inhibitors of type III secretion in Gram-negative bacteria. A study by Hillgren et al. (2010) synthesized a focused library of these compounds, aiming to obtain potent inhibitors of this secretion system, which is crucial in bacterial pathogenicity (Hillgren et al., 2010).
Anticancer Potential
Subheading
Thiazole Derivatives as Anticancer AgentsSome thiazole derivatives have shown potential as anticancer agents. Lefranc et al. (2013) investigated compounds that displayed significant in vitro growth inhibitory activity against various human cancer cell lines, including glioma cells. This research suggests that specific thiazole derivatives could be effective in cancer therapy, particularly due to their impact on Na+/K(+)-ATPase and Ras oncogene activity in cancer cells (Lefranc et al., 2013).
Molecular Docking and Quantum Chemical Calculations
Subheading
Computational Studies of Thiazole DerivativesComputational studies, including molecular docking and quantum chemical calculations, have been conducted on thiazole derivatives to understand their structural and biological properties. Viji et al. (2020) carried out such studies on a specific thiazole compound, providing insights into its potential biological effects and interactions with other molecules (Viji et al., 2020).
Safety and Hazards
“(3-(Thiazol-4-yl)phenyl)methanol” is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which include (3-(thiazol-4-yl)phenyl)methanol, have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact unpredictably with physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping various biochemical pathways .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to have diverse biological activities, potentially resulting in a wide range of molecular and cellular effects .
Action Environment
It is known that thiazole derivatives, including this compound, can behave unpredictably in different environments .
Propiedades
IUPAC Name |
[3-(1,3-thiazol-4-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJNBSZLICXTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375097-86-1 | |
| Record name | [3-(1,3-thiazol-4-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


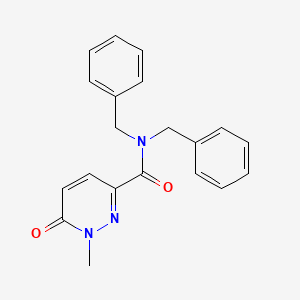
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2595688.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2595690.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2595692.png)
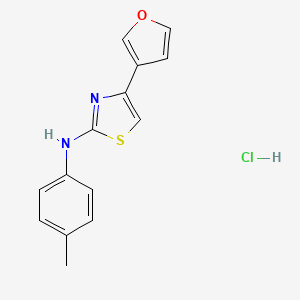

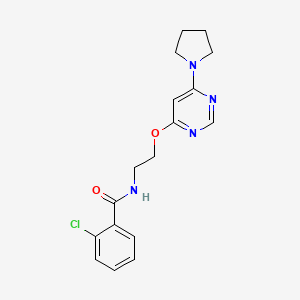
![2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2595699.png)
![2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595700.png)
